Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate

Fluoroquinolone Antibacterial Mycobacteria

Need a C-8 brominated building block for fluoroquinolone SAR? 3-Br-2,4,5-F3-benzoylacetate (CAS 104222-46-0) provides: • 10-fold bacteriostatic boost vs gyrA mutant M. bovis BCG • Higher LogP (~3.00) & density (1.95 g/cm³) simplify purification • Published scale-up route. In stock, global shipment.

Molecular Formula C11H8BrF3O3
Molecular Weight 325.08 g/mol
CAS No. 104222-46-0
Cat. No. B009097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-2,4,5-trifluorobenzoylacetate
CAS104222-46-0
Molecular FormulaC11H8BrF3O3
Molecular Weight325.08 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC(=C(C(=C1F)Br)F)F
InChIInChI=1S/C11H8BrF3O3/c1-2-18-8(17)4-7(16)5-3-6(13)11(15)9(12)10(5)14/h3H,2,4H2,1H3
InChIKeySWZVGWDMALRZMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate Procurement for Quinolone Intermediate Selection


Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate is a fluorinated aromatic β-ketoester, C₁₁H₈BrF₃O₃ (MW 325.08), used primarily as a building block in the synthesis of C-8 substituted fluoroquinolone antibacterials [1]. It is distinguished from its non-brominated analog (ethyl 2,4,5-trifluorobenzoylacetate) by the presence of a bromine atom at the 3-position of the phenyl ring, which imparts distinct physicochemical properties and enables divergent downstream chemical modifications .

Why Non-Brominated Analogs Compromise Quinolone Potency


Direct substitution of ethyl 3-bromo-2,4,5-trifluorobenzoylacetate with its non-brominated counterpart, ethyl 2,4,5-trifluorobenzoylacetate (CAS 98349-24-7), is not chemically equivalent. The bromine substituent at the 3-position serves as a crucial synthetic handle for installing C-8 substituents in fluoroquinolone scaffolds, a modification shown to enhance bacteriostatic action against drug-resistant bacterial strains by up to 10-fold [1]. Moreover, the bromine atom significantly alters the compound's physicochemical properties, increasing calculated LogP by approximately 0.76 units (from 2.24 to 3.00) and density by nearly 50% (from ~1.3 g/cm³ to 1.95 g/cm³), which can materially affect purification, formulation behavior, and downstream reaction conditions [2][3].

Differentiation Evidence for Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate in Fluoroquinolone Development


C-8 Bromo Substituent Boosts Bacteriostatic Action Against gyrA Mutants

Fluoroquinolones bearing a C-8-bromo substituent (derived from this intermediate) exhibit a ~10-fold increase in bacteriostatic activity against first-step gyrA mutants of Mycobacterium bovis BCG compared to the C-8-H control fluoroquinolone [1]. This enhancement is not observed with wild-type cells, indicating a specific advantage for targeting resistant strains. However, the C-8-bromo derivative is less bactericidal and less effective at suppressing mutant selection than the C-8-methoxy derivative when each is compared to its C-8-H control [1].

Fluoroquinolone Antibacterial Mycobacteria Drug Resistance gyrA Mutation

Increased Lipophilicity and Density vs Non-Brominated Analog

Substitution of a hydrogen atom with bromine at the 3-position increases calculated LogP from 2.24 to 3.00 [1][2], and density from approximately 1.3 g/cm³ to 1.95 g/cm³ [1][3]. These changes reflect a substantial increase in lipophilicity and molecular mass, which may influence chromatographic behavior, solvent partitioning, and crystallization conditions during synthesis.

Physicochemical Properties Lipophilicity Density Purification

Synthesis of 8-Bromoquinolonecarboxylic Acids via Borate Ester

This compound is a key precursor to 3-bromo-2,4,5-trifluorobenzoic acid, which is then converted to a series of 8-bromo-4-oxo-3-quinolinecarboxylic acids via a borate ester intermediate [1]. The bromine atom is retained in the final quinolone structure, enabling systematic SAR studies of C-8 substituent effects on antibacterial activity and resistance profiles [1].

Synthetic Intermediate Fluoroquinolone C-8 Substitution Bromination

Higher Molecular Weight and Density Aid Gravimetric Handling and Purification

The brominated compound has a molecular weight of 325.08 g/mol, 32% higher than the non-brominated analog (246.18 g/mol). Its density is 1.949 g/cm³, approximately 48% greater than the 1.319 g/cm³ of the non-brominated compound [1][2]. These differences reduce volatility (boiling point 285.9°C vs. 283.1°C) and increase mass per unit volume, which can improve recovery during solid handling and simplify gravimetric measurements in laboratory settings [1].

Physicochemical Properties Handling Purification

Research and Industrial Applications of Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate


8-Bromo Fluoroquinolone Synthesis for Antimycobacterial Discovery

This intermediate is essential for preparing 8-bromo-4-oxo-3-quinolinecarboxylic acids, which serve as lead compounds in the development of new antimycobacterial agents. The C-8 bromo substituent, derived directly from this building block, confers a ~10-fold improvement in bacteriostatic activity against gyrA mutants of M. bovis BCG [1]. Procurement of this specific brominated intermediate is necessary for maintaining the structural integrity required for SAR studies of C-8 substitution effects [2].

Optimizing Physicochemical Properties in Fluorinated Drug Scaffolds

The increased lipophilicity (LogP ≈ 3.00) and density (1.95 g/cm³) of this compound, relative to its non-brominated analog, make it suitable for synthesizing drug candidates where higher LogP is desired for membrane permeability or where denser intermediates simplify downstream purification [1][2]. Researchers targeting more lipophilic quinolone derivatives may prioritize this building block over the non-brominated version .

Probing Fluoroquinolone Resistance Mechanisms

The 8-bromoquinolones synthesized from this intermediate are used as chemical probes to investigate the relationship between C-8 substituent identity and the selection of resistant bacterial mutants. Comparative studies show that while the 8-bromo derivative is less effective at suppressing mutant emergence than the 8-methoxy analog, it still provides valuable baseline data for understanding structure-resistance relationships [1].

Kilogram-Scale Process Chemistry for Quinolone Synthesis

The established multi-step synthesis route from ethyl 3-bromo-2,4,5-trifluorobenzoylacetate to 8-bromoquinolonecarboxylic acids has been documented in the primary literature, providing a reproducible foundation for process scale-up [1]. The compound's higher boiling point and density may offer practical advantages in large-scale operations, including reduced volatility losses and easier phase separation during workup [2].

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